N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a hybrid molecule combining a benzoxadiazole moiety with a thiazolidinone core linked via a butanamide bridge. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial properties . Its structure features a (5Z)-5-(4-fluorobenzylidene) substituent on the thiazolidinone ring, which is critical for modulating electronic and steric properties that influence bioactivity. The fluorinated benzylidene group enhances metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
Molecular Formula |
C20H15FN4O3S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C20H15FN4O3S2/c21-13-8-6-12(7-9-13)11-16-19(27)25(20(29)30-16)10-2-5-17(26)22-14-3-1-4-15-18(14)24-28-23-15/h1,3-4,6-9,11H,2,5,10H2,(H,22,26)/b16-11- |
InChI Key |
ZPGPUNWYNZQKIO-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole ring, followed by the introduction of the fluorobenzylidene group and the thiazolidinone moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound shares structural similarities with several analogs (Table 1), differing primarily in substituents on the benzylidene ring, the heterocyclic core, and the linker region.
Spectral Characterization
- IR Spectroscopy: The target compound’s IR spectrum shows characteristic C=O (1670–1680 cm⁻¹) and C=S (1240–1250 cm⁻¹) stretches, consistent with thiazolidinone derivatives (). The absence of S–H vibrations (~2500 cm⁻¹) confirms the thione tautomer, as in .
- ¹H NMR : The Z-configuration of the benzylidene group is confirmed by a deshielded vinyl proton (δ 7.8–8.2 ppm) and coupling constants (J = 12–14 Hz), similar to analogs in and .
Pharmacological Potential
- Fluorine may enhance binding to hydrophobic pockets in enzymatic active sites .
- Anti-inflammatory Effects: Analogous compounds with thioxothiazolidinone cores () inhibit COX-2 and TNF-α, implying similar mechanisms for the target compound .
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide (CAS No. 902008-26-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxadiazole ring and a thiazolidinone moiety. The molecular formula is with a molecular weight of approximately 430.5 g/mol. The presence of the fluorobenzylidene group enhances its pharmacological potential by influencing its interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Cellular Interaction : The benzoxadiazole moiety can interact with cellular components, leading to fluorescence that is useful for imaging purposes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxadiazole exhibit selective antibacterial properties against Gram-positive bacteria and antifungal activity against pathogens like Candida albicans .
Antimicrobial Activity
Research indicates that compounds related to benzoxadiazole show varying degrees of antimicrobial activity. For instance, screening tests have demonstrated that certain derivatives possess antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds have been documented, showing selective efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 10 | Antibacterial |
| Compound B | 25 | Antifungal |
Cytotoxicity and Anticancer Potential
Some studies have suggested that derivatives of this compound may exhibit cytotoxic effects on cancer cells while sparing normal cells. This selectivity indicates potential applications in cancer therapy. For example, certain analogs have shown lower toxicity towards normal cells compared to cancerous ones, suggesting they could serve as leads for developing new anticancer agents .
Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various benzoxazole derivatives, it was found that only a few exhibited significant antibacterial activity. Among these, the most potent compounds were identified as having electron-donating groups which enhanced their activity against Bacillus subtilis .
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of several thiazolidinone derivatives revealed that certain compounds demonstrated promising anticancer properties by selectively targeting cancer cells while exhibiting reduced toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
